molecular formula C11H16N2O2 B3597442 N-(1-methylpiperidin-4-yl)furan-2-carboxamide

N-(1-methylpiperidin-4-yl)furan-2-carboxamide

Cat. No.: B3597442
M. Wt: 208.26 g/mol
InChI Key: QPIQYPHLLBEUNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methylpiperidin-4-yl)furan-2-carboxamide (CAS 305452-32-4) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol, this compound features a versatile furan-2-carboxamide scaffold linked to a 1-methylpiperidin-4-yl group via an amide bond. The furan-2-carboxamide moiety is a recognized pharmacophore known for exhibiting a wide spectrum of biological activities, including antimicrobial and anticancer properties. The piperidine ring, particularly with a methyl substitution at the 1-position, is a privileged structure in pharmaceuticals, often contributing to favorable pharmacokinetic properties and serving as a key feature for interaction with biological targets. The structural combination in this molecule makes it a valuable intermediate for the synthesis of novel bioactive compounds. Its exploration is driven by the potential for synergistic or novel pharmacological activities, particularly in the development of central nervous system (CNS) agents, given its structural similarity to certain neurologically active compounds. The synthesis of this compound is typically achieved through the coupling of furan-2-carbonyl chloride with 1-methylpiperidin-4-amine. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(1-methylpiperidin-4-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-13-6-4-9(5-7-13)12-11(14)10-3-2-8-15-10/h2-3,8-9H,4-7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIQYPHLLBEUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for the Core Furan-2-carboxamide Moiety

The formation of the furan-2-carboxamide core is a critical step in the synthesis of N-(1-methylpiperidin-4-yl)furan-2-carboxamide. This is typically achieved through the coupling of a furan-2-carboxylic acid derivative with an appropriate amine. One of the most common methods involves the activation of furan-2-carboxylic acid.

A widely employed strategy is the use of coupling reagents to facilitate the formation of the amide bond. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) are effective in activating the carboxylic acid. The process involves the reaction of furan-2-carboxylic acid with CDI to form a reactive acylimidazolide intermediate. This intermediate is then reacted with the desired amine to yield the furan-2-carboxamide. nih.gov

Another established pathway is the conversion of furan-2-carboxylic acid to its more reactive acyl chloride. This is often accomplished by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting furan-2-carbonyl chloride is then reacted with the amine, often in the presence of a base to neutralize the hydrochloric acid byproduct, to form the amide. khanacademy.org This method is advantageous due to the high reactivity of the acyl chloride, which can lead to high yields. khanacademy.org

Introduction and Functionalization of the N-(1-methylpiperidin-4-yl) Component

The N-(1-methylpiperidin-4-yl) moiety is introduced by reacting the activated furan-2-carboxylic acid derivative with 1-methylpiperidin-4-amine. The synthesis of 1-methylpiperidin-4-amine itself is a key preliminary step. A common route to this amine is the reductive amination of 1-methyl-4-piperidone. This reaction involves treating the ketone with ammonia (B1221849) or a source of ammonia in the presence of a reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation.

Once 1-methylpiperidin-4-amine is obtained, it is coupled with the activated furan-2-carboxylic acid derivative. The choice of reaction conditions, such as solvent and temperature, is crucial for maximizing the yield and purity of the final product. Aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) are frequently used for these coupling reactions.

Reaction Mechanisms and Kinetic Considerations in Key Synthesis Steps

The formation of the amide bond between furan-2-carboxylic acid and 1-methylpiperidin-4-amine, facilitated by coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), proceeds through a well-defined mechanism. chemistrysteps.com Initially, the carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is an excellent acylating agent. The amine then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate. This is followed by the collapse of the tetrahedral intermediate and the elimination of a dicyclohexylurea or a soluble urea (B33335) derivative, respectively, to yield the desired amide. chemistrysteps.com The primary functions of the coupling agent are to prevent the acid-base reaction between the carboxylic acid and the amine and to convert the hydroxyl group of the carboxylic acid into a good leaving group. chemistrysteps.com

The kinetics of this reaction are influenced by several factors, including the concentration of the reactants and the coupling agent, the solvent polarity, and the temperature. The rate-determining step is typically the nucleophilic attack of the amine on the activated carboxylic acid intermediate.

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is paramount for achieving high yields and purity of this compound while minimizing side reactions. Key parameters for optimization include the choice of coupling reagent, solvent, base, and reaction temperature.

For the amide coupling step, a variety of reagents can be employed, each with its own advantages. While DCC is effective, the resulting dicyclohexylurea byproduct can be difficult to remove. analis.com.my EDC, being water-soluble, offers easier purification. analis.com.my Other modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can also be utilized, often leading to faster reactions and higher yields, particularly with less reactive amines. ucl.ac.uk

The choice of solvent can significantly impact the reaction rate and selectivity. Aprotic solvents are generally preferred to avoid side reactions with the activated carboxylic acid intermediate. The addition of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is often necessary to scavenge any acid generated during the reaction, particularly when starting from the acyl chloride.

Microwave-assisted synthesis has emerged as a valuable tool for accelerating reaction times and improving yields in the synthesis of related carboxamides. nih.gov

Exploration of Novel Synthetic Routes and Chemo-Enzymatic Approaches

While traditional chemical synthesis methods are well-established, research into novel and more sustainable synthetic routes is ongoing. One area of exploration is the use of chemo-enzymatic methods. These approaches utilize enzymes to catalyze specific steps in the synthesis, often with high selectivity and under milder reaction conditions. For instance, lipases could potentially be used for the amidation of furan-2-carboxylic acid esters with 1-methylpiperidin-4-amine.

Another innovative approach involves the use of catalytic methods for amide bond formation, which can reduce the reliance on stoichiometric activating agents and minimize waste. ucl.ac.uk

Purification Techniques and Yield Optimization Strategies

The purification of this compound is a critical final step to obtain a product of high purity. Due to the basic nature of the piperidine (B6355638) nitrogen, the compound can be purified using acid-base extraction techniques. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to remove any non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting it with an organic solvent.

Chromatographic techniques are also widely employed for purification. Column chromatography using silica (B1680970) gel is a common method, with the choice of eluent system being crucial for effective separation. A mixture of a polar solvent like methanol (B129727) or ethyl acetate (B1210297) and a non-polar solvent like hexane (B92381) or dichloromethane is often used. The polarity of the eluent can be adjusted to achieve optimal separation.

Crystallization is another effective purification method. chemrevlett.comchemrevlett.com The choice of solvent for crystallization is critical and is often determined empirically. Solvents in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures are ideal. The slow cooling of a saturated solution can lead to the formation of well-defined crystals of high purity. mdpi.com

Advanced Spectroscopic and Analytical Characterization for Research Applications

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS provides a definitive molecular formula.

For N-(1-methylpiperidin-4-yl)furan-2-carboxamide, the analysis would be conducted using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. The expected protonated molecule [M+H]⁺ would be analyzed to compare its measured exact mass with the theoretically calculated mass. The molecular formula for this compound is C₁₂H₁₈N₂O₂. The calculated monoisotopic mass of the neutral molecule is 222.13683 u. Therefore, the expected exact mass for the protonated species [C₁₂H₁₉N₂O₂]⁺ would be 223.14411 u. A close match between the experimental and theoretical mass would confirm the elemental composition.

Further tandem mass spectrometry (MS/MS) experiments would be performed to analyze the fragmentation pattern. This provides structural information by identifying characteristic fragment ions, such as the loss of the furan-2-carboxamide group or fragmentation of the piperidine (B6355638) ring, further corroborating the proposed structure.

Table 1: Predicted High-Resolution Mass Spectrometry Data (Note: This table represents theoretical values as specific experimental data is not publicly available.)

ParameterExpected Value
Molecular FormulaC₁₂H₁₈N₂O₂
Monoisotopic Mass (Neutral)222.13683 u
Ionization ModePositive ESI
Adduct[M+H]⁺
Calculated m/z of [M+H]⁺223.14411 u

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The furan (B31954) ring protons would appear in the aromatic region (typically δ 6.5-7.5 ppm). The proton on the amide nitrogen would likely appear as a broad signal. The protons on the piperidine ring and the N-methyl group would be found in the aliphatic region (typically δ 1.5-4.0 ppm). The integration of these signals would correspond to the number of protons, and their splitting patterns (multiplicity) would reveal adjacent proton relationships.

¹³C NMR: The carbon NMR spectrum would show a signal for each unique carbon atom. The carbonyl carbon of the amide would be observed at the downfield end of the spectrum (around δ 158-165 ppm). Carbons of the furan ring would appear in the aromatic region (δ 110-150 ppm), while the piperidine and N-methyl carbons would be in the aliphatic region (δ 20-60 ppm).

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish connectivity between protons and carbons, confirming the final structural assignment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃ (Note: This table represents theoretically predicted values. Actual experimental values may vary.)

Atom PositionPredicted ¹H Shift (ppm), MultiplicityPredicted ¹³C Shift (ppm)
Amide (C=O)-~158.5
Furan C2-~148.0
Furan H5~7.4 (dd)~144.0
Furan H3~7.1 (dd)~114.5
Furan H4~6.5 (dd)~112.0
Piperidine C4 (CH-N)~4.0 (m)~48.0
N-CH₃~2.3 (s)~46.5
Piperidine C2/C6 (CH₂)~2.8 (m)~53.0
Piperidine C3/C5 (CH₂)~1.8 (m)~32.0

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show a strong absorption band for the amide C=O stretching vibration, typically around 1650-1680 cm⁻¹. The N-H stretching of the secondary amide would appear as a distinct band around 3300 cm⁻¹. Vibrations associated with the furan ring (C=C and C-O stretching) would be observed in the 1400-1600 cm⁻¹ and 1000-1200 cm⁻¹ regions, respectively. C-H stretching vibrations from the aliphatic piperidine and methyl groups would be visible around 2800-3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the amide C=O stretch is also visible, aromatic ring vibrations are often stronger and more distinct in Raman spectra compared to FT-IR. This can be particularly useful for analyzing the furan moiety.

Table 3: Predicted FT-IR and Raman Vibrational Frequencies (Note: This table represents expected frequency ranges for the compound's functional groups.)

Functional GroupVibrational ModeExpected FT-IR Range (cm⁻¹)Expected Raman Range (cm⁻¹)
Amide N-HStretching3250 - 33503250 - 3350
Aliphatic C-HStretching2850 - 29602850 - 2960
Amide C=OStretching1650 - 16801650 - 1680
Furan C=CStretching~1580, ~1470~1580, ~1470
Furan C-O-CStretching1000 - 12001000 - 1200

Chromatographic Methods for Purity Assessment and Isomeric Separation

Chromatographic techniques are essential for determining the purity of a synthesized compound and for separating it from any starting materials, byproducts, or isomers.

HPLC is the primary method for assessing the purity of non-volatile compounds. A method would be developed, likely using a reversed-phase C18 column. The mobile phase would consist of a mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the separation of components with different polarities. Detection would be performed using a diode-array detector (DAD) to obtain UV spectra of all separated peaks, which helps in peak identification and purity assessment. A successful method would show a single, sharp, and symmetrical peak for the target compound, with purity typically expected to be >95% for research applications.

GC-MS is used to identify and quantify volatile or semi-volatile impurities. While this compound itself may have limited volatility, GC-MS is crucial for detecting residual solvents or volatile byproducts from its synthesis. The sample would be dissolved in a suitable solvent and injected into the GC, where compounds are separated based on their boiling points and interaction with the column's stationary phase. The separated components then enter the mass spectrometer for identification based on their mass spectra and comparison to spectral libraries.

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

If this compound can be obtained as a high-quality single crystal, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and conformational details of the furan and piperidine rings. It would also reveal information about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing arrangement. However, the feasibility of this technique is entirely dependent on the ability to grow suitable single crystals of the compound.

In Vitro Pharmacological Profiling and Mechanistic Investigations

Receptor Binding Affinity and Selectivity Studies

Receptor binding assays are fundamental in vitro tools used to determine the affinity of a compound for a specific biological target. These studies typically involve radioligand displacement assays, where the test compound's ability to displace a known, radioactively labeled ligand from its receptor is measured. The results are often expressed as an inhibition constant (Ki) or an IC50 value, which indicates the concentration of the compound required to achieve 50% inhibition of the radioligand binding. This data is crucial for understanding a compound's potency and selectivity.

A thorough review of published scientific literature indicates that N-(1-methylpiperidin-4-yl)furan-2-carboxamide has not been profiled for its binding affinity at the µ- (mu), δ- (delta), and κ- (kappa) opioid receptor subtypes. Opioid receptors are a class of G protein-coupled receptors that are the primary targets for opioid analgesics. Characterizing a compound's binding profile across these subtypes is essential for predicting its potential therapeutic effects and side-effect profile. While structurally related compounds, such as certain fentanyl analogs, are potent opioid receptor agonists, no such data is publicly available for this compound itself. scispace.commdpi.comnih.gov

There are no available data from in vitro ligand binding assays to characterize the affinity of this compound for the Colony-Stimulating Factor 1 Receptor (CSF1R). CSF1R is a cell-surface protein that functions as a receptor tyrosine kinase. Its inhibition is a therapeutic strategy being explored in oncology and for inflammatory disorders. researchgate.netnih.gov While other furan-carboxamide derivatives have been investigated as potential CSF1R PET imaging agents, specific binding studies for this compound have not been reported. researchgate.net

Comprehensive searches of scientific databases have not yielded any studies that report on the binding affinity of this compound at any 5-Hydroxytryptamine (serotonin) receptor subtypes, including the 5-HT2A receptor. The 5-HT receptor family is diverse and involved in a wide range of physiological and pathological processes, making them important targets for therapeutics in psychiatry and neurology. nih.gov Although other molecules containing the 1-methylpiperidin-4-yl moiety have been characterized as 5-HT2A receptor inverse agonists, this specific pharmacological action cannot be attributed to this compound without direct experimental evidence. nih.gov

No published results from in vitro histone acetyltransferase (HAT) inhibition assays are available for this compound. HATs are a class of enzymes that acetylate histone proteins, playing a critical role in the epigenetic regulation of gene expression. As such, they are considered potential targets for cancer therapy. purdue.edu Without experimental data, the potential for this compound to modulate HAT activity remains unknown.

There is no documented evidence of this compound being evaluated for its binding affinity or inhibitory activity against other significant medicinal targets. This includes the α2δ subunit of voltage-gated calcium channels, a target for gabapentinoid drugs, and Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an enzyme essential for the survival of Mycobacterium tuberculosis and a target for new anti-tuberculosis drugs. nih.govnih.govmdpi.com

No data tables have been included as no quantitative binding or functional data for this compound at the specified targets could be retrieved from the available scientific literature.

Functional Assays for Receptor Agonism/Antagonism and Enzyme Modulation

Functional assays are performed to determine the biological effect of a compound after it binds to its target. These assays can classify a compound as an agonist (which activates the receptor), an antagonist (which blocks the receptor), an inverse agonist (which promotes an effect opposite to that of an agonist), or as a modulator of enzyme activity.

Following the lack of available receptor binding data, there are consequently no published reports on the functional activity of this compound at any of the aforementioned targets. In vitro functional studies, such as GTPγS binding assays, cAMP accumulation assays, or calcium flux assays for GPCRs, and specific enzymatic activity assays for enzymes like HATs or DprE1, have not been described for this compound in the scientific literature. Therefore, its potential to act as an agonist, antagonist, or enzyme modulator is currently uncharacterized.

G Protein-Coupled Receptor (GPCR) Signaling Pathway Activation/Inhibition Studies (e.g., cAMP assays, β-arrestin recruitment)

Currently, there is no publicly available scientific literature detailing the specific effects of this compound on G protein-coupled receptor (GPCR) signaling pathways. Studies employing common functional assays such as cAMP (cyclic adenosine (B11128) monophosphate) determination or β-arrestin recruitment assays to evaluate the agonist or antagonist activity of this compound at various GPCRs have not been reported.

Enzyme Activity Assays (e.g., for HATs, DprE1)

There is no specific information available in the published scientific literature regarding the in vitro activity of this compound in enzyme activity assays. Consequently, its potential to inhibit or activate enzymes such as histone acetyltransferases (HATs) or decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) has not been documented.

Cellular Assays for Biological Activity and Pathway Modulation

Cell-based assays are instrumental in elucidating the biological activity and impact on cellular pathways of a given compound. The following subsections outline the available data for this compound in this context.

Cell-Based Reporter Gene Assays for Receptor Activation

No studies have been published that utilize cell-based reporter gene assays to investigate the activation or inhibition of specific receptors by this compound. Such assays are critical for determining the functional consequences of a compound's interaction with a receptor, often by measuring the expression of a reporter gene linked to a specific response element.

Cellular Target Engagement Studies

Information regarding the direct engagement of this compound with its potential cellular targets is not available in the current body of scientific literature. Cellular target engagement assays are essential for confirming that a compound interacts with its intended target within a cellular environment.

Mechanism of Cellular Action Studies (e.g., HIF-1 pathway modulation)

Direct studies on the mechanism of cellular action for this compound, including its potential modulation of the Hypoxia-Inducible Factor-1 (HIF-1) pathway, have not been reported.

However, research on analogous compounds provides some insight into the potential mechanisms of furan-2-carboxamide derivatives. A study on a novel furan-2-carboxamide derivative demonstrated that its anti-proliferative effects are due to its action as a microtubule stabilizing agent, leading to mitotic arrest and apoptosis nih.gov. Similarly, other furan-based compounds were shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in breast cancer cells mdpi.com.

In the context of the HIF-1 pathway, a series of furan- and thiophene-2-carbonyl amino acid derivatives have been synthesized and shown to activate HIF through the inhibition of Factor Inhibiting HIF-1 (FIH-1) nih.gov. HIF-1 is a key transcription factor that regulates cellular responses to hypoxia and is a target of interest in cancer and ischemic diseases nih.govmdpi.commdpi.com. The activation of HIF-1 by these analogous compounds was evaluated by measuring HIF response element (HRE) promoter activity in SK-N-BE(2)c cells nih.gov. These findings suggest that the furan-2-carboxamide scaffold may have the potential to modulate the HIF-1 pathway, although this has not been confirmed for this compound.

Despite a comprehensive search for scientific literature, no specific studies detailing the in vitro pharmacological profiling of this compound, with a focus on its interaction with transporters such as P-glycoprotein and its resulting efflux liability, could be identified.

The investigation of how a compound interacts with transporters like P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a critical step in drug discovery and development. These transporters are part of the ATP-binding cassette (ABC) transporter superfamily and play a crucial role in the absorption, distribution, metabolism, and excretion (ADME) of various substances, including drugs.

Efflux transporters, such as P-gp, are present in key biological barriers, including the intestinal epithelium, the blood-brain barrier, the kidney, and the liver. They function as cellular pumps, actively removing substrates from the cell's interior. If a drug candidate is a substrate for P-gp, its intestinal absorption may be reduced, its penetration into the brain and other tissues may be limited, and its renal or biliary excretion may be enhanced. This can significantly impact the drug's bioavailability, efficacy, and potential for drug-drug interactions.

Typically, the investigation of a compound's interaction with P-glycoprotein involves a series of in vitro assays. These can include:

Cell-based transport assays: These experiments often utilize cell lines that overexpress P-gp, such as Caco-2, MDCK-MDR1, or LLC-PK1-MDR1 cells. By measuring the bidirectional transport of the compound across a monolayer of these cells (from the apical to the basolateral side and vice versa), researchers can calculate an efflux ratio. An efflux ratio significantly greater than 1 suggests that the compound is a substrate for an efflux transporter like P-gp. The inclusion of a known P-gp inhibitor, such as verapamil (B1683045) or cyclosporin (B1163) A, can help to confirm this interaction. If the efflux ratio is reduced in the presence of the inhibitor, it provides strong evidence that the compound is a P-gp substrate.

Membrane-based ATPase assays: P-gp utilizes the energy from ATP hydrolysis to transport its substrates. Therefore, compounds that interact with P-gp can stimulate its ATPase activity. Measuring the rate of ATP consumption in isolated membranes containing P-gp in the presence and absence of the test compound can indicate whether it is a substrate or an inhibitor of the transporter.

Competitive inhibition assays: These assays determine if a compound can inhibit the transport of a known P-gp substrate. A fluorescent or radiolabeled probe substrate (e.g., rhodamine 123, calcein-AM, or digoxin) is used, and the ability of the test compound to increase the intracellular accumulation of the probe is measured.

Without specific research data for this compound, it is not possible to provide detailed findings or data tables regarding its P-glycoprotein interaction and efflux liability. Such information would be essential to predict its pharmacokinetic behavior in vivo.

Preclinical in Vivo Pharmacodynamic and Pharmacokinetic Evaluation

In Vivo Pharmacodynamic Characterization in Relevant Animal Models

Target Engagement and Biomarker Modulation in Animal Tissues

There is no specific information available regarding the in vivo target engagement or biomarker modulation for N-(1-methylpiperidin-4-yl)furan-2-carboxamide in animal tissues. Studies on other furan-containing compounds have explored targets like the α7 nicotinic acetylcholine (B1216132) receptor, but these molecules are structurally different and their findings cannot be attributed to the subject compound.

Assessment of Relevant Biological Activities in Animal Models (e.g., antinociceptive effects in rodents)

No studies documenting the assessment of biological activities, such as antinociceptive effects in rodent models, for this compound were found. Research into the antinociceptive properties of various synthetic opioids and other novel compounds is extensive; however, this specific chemical entity has not been characterized in these assays according to the available literature. nih.govresearchgate.netnih.gov

In Vivo Pharmacokinetic Profiling in Animal Species

Absorption Characteristics (e.g., oral bioavailability in rats)

The absorption characteristics and oral bioavailability of this compound in any animal species have not been reported. While pharmacokinetic studies, including oral bioavailability assessments in rats, have been conducted for other novel compounds, no such data exists for this specific molecule. nih.govnih.gov

Distribution Profile in Animal Tissues and Organs (e.g., brain penetration)

Information on the tissue and organ distribution profile of this compound is not available. Key pharmacokinetic parameters such as brain penetration, which are critical for assessing centrally acting agents, have not been determined for this compound. mdpi.com

Metabolic Fate and Metabolite Identification in Animal Biospecimens

The metabolic fate of this compound has not been elucidated. There are no published studies identifying its metabolites in animal biospecimens like urine, blood, or liver tissue. In contrast, extensive metabolite identification has been performed for fentanyl analogs, revealing pathways such as N-dealkylation and hydroxylation, but these findings are specific to those compounds and cannot be applied to this compound. nih.govresearchgate.net

Excretion Pathways and Clearance Mechanisms in Animal Models

The clearance of a compound, which describes the rate at which it is removed from the body, is a critical pharmacokinetic parameter. It is determined by processes occurring in key metabolic organs, primarily the liver and kidneys. Hepatic clearance involves enzymatic metabolism, often by the cytochrome P450 system, which transforms the parent compound into more water-soluble metabolites that can be more easily excreted. Renal clearance involves the filtration, secretion, and reabsorption of the compound and its metabolites in the kidneys.

While general metabolic pathways for structurally related compounds, such as other fentanyl analogs containing a piperidine (B6355638) ring, have been investigated, specific data for this compound is absent. For instance, studies on other novel synthetic opioids have identified N-dealkylation and hydroxylation as common metabolic reactions. nih.govuni-saarland.de However, without direct experimental data, the specific contribution of these or other pathways to the clearance and excretion of this compound remains speculative.

Interactive Data Table: Excretion and Clearance Parameters in Animal Models

No data available in the public domain for this compound.

Preclinical In Vivo Receptor Occupancy Studies (if radioligand applications are pursued)

Information regarding preclinical in vivo receptor occupancy studies for this compound, including any potential development as a radioligand, is not available in the reviewed scientific literature. Receptor occupancy studies are crucial for understanding the pharmacodynamics of a compound by quantifying the extent to which it binds to its target receptors in a living organism at different concentrations.

These studies often involve the use of a radiolabeled version of the compound (a radioligand) and imaging techniques such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). By administering the radioligand and a non-radiolabeled version of the same compound (the "cold" ligand), researchers can determine the relationship between the administered dose, the resulting plasma or tissue concentrations, and the percentage of target receptors that are occupied by the drug. This information is vital for establishing a compound's mechanism of action and for predicting its therapeutic dose range.

While preclinical testing of radioligands for other compounds targeting various receptors, including those with a piperidine moiety, has been described, no such studies have been published for this compound. researchgate.net The development of a radioligand requires specific chemical modifications to incorporate a radionuclide, and subsequent in vivo evaluation to confirm that its binding characteristics accurately reflect those of the parent compound. Without such research, the in vivo receptor binding profile of this compound remains uncharacterized.

Interactive Data Table: Receptor Occupancy Study Details

No data available in the public domain for this compound.

An extensive review of scientific literature and patent databases has been conducted to gather information regarding the structure-activity relationship (SAR) and structure-property relationship (SPR) studies of the chemical compound this compound. Despite a thorough search, no specific research articles, patents, or datasets were identified that focus on the systematic chemical modifications of this particular molecule as outlined in the requested structure.

The available literature discusses furan-2-carboxamide and N-substituted piperidine scaffolds in broader contexts and as components of other structurally distinct molecules. However, dedicated studies detailing the following for this compound are not present in the public domain:

Systematic Chemical Modifications of the Furan-2-carboxamide Ring: There is no available data on the effects of various substituents on the furan (B31954) ring on the biological activity and selectivity of this specific compound. Furthermore, no studies on the bioisosteric replacement of the furan ring in this compound were found.

Derivatization of the N-(1-methylpiperidin-4-yl) Moiety: Information regarding modifications to the piperidine ring, such as altering the N-substituent or changing the ring size, and their impact on the activity of this compound is not available. Similarly, there is no research on the exploration of positional isomers.

Impact of Molecular Chirality: The potential for chirality in this molecule and the influence of different enantiomers on its pharmacological profile have not been investigated in the available literature.

Due to the absence of specific research data for this compound, it is not possible to provide a detailed and scientifically accurate article that adheres to the requested outline. The generation of data tables and a thorough discussion of research findings as specified in the instructions cannot be fulfilled at this time. Further experimental research would be required to elucidate the SAR and SPR of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Linker and Bridging Modifications on Ligand-Target Interactions

The structure of N-(1-methylpiperidin-4-yl)furan-2-carboxamide comprises a furan-2-carboxamide group acting as a linker connected to a 1-methylpiperidine (B42303) moiety. Modifications to both these regions can significantly impact how the ligand interacts with its biological target.

Linker Modifications: The furan-2-carboxamide linker is a key structural feature. In related compound series, the amide group and the furan (B31954) ring are crucial for activity. For instance, in studies of biaryl pyrazole (B372694) carboxamides, the amide linkage is essential, and replacing it with alternatives or changing its orientation can drastically alter receptor binding affinity. nih.gov The heteroatom within the furan ring may participate in hydrogen bonding or other electrostatic interactions within the receptor's binding pocket. nih.gov

Bridging Modifications: Modifying the piperidine (B6355638) ring, particularly through the introduction of bridged structures, is a common strategy to enhance receptor affinity and refine pharmacological properties. unipd.itresearchgate.net This approach constrains the conformation of the piperidine ring, reducing its flexibility and potentially locking it into a geometry that is more favorable for binding. unipd.it This rigidification can lead to an increase in binding affinity by minimizing the entropic penalty upon binding to the receptor.

In studies on P2Y14R antagonists with a similar phenyl-piperidine core, replacing a simple piperidine with more sterically bulky, bridged systems like 2-azanorbornanes, nortropanes, and isoquinuclidines was explored. unipd.itresearchgate.net These modifications were found to probe the steric tolerance of the receptor's binding site. While some bulky bridges were well-tolerated and even preserved or enhanced affinity, others led to a decrease, indicating specific spatial requirements in the binding pocket. unipd.it For example, introducing a racemic 2-azanorbornane bridge preserved high affinity, whereas fused cyclopropane (B1198618) rings caused a notable reduction in affinity. unipd.it This suggests that for this compound, introducing specific bridged systems on the piperidine ring could be a viable strategy to enhance target engagement, provided the bridge's size and shape are complementary to the target's topology.

Table 1: Influence of Piperidine Ring Modifications on Receptor Affinity in Analogous Scaffolds unipd.it
Modification TypeSpecific MoietyRelative hP2Y14R Affinity (IC50)Key Observation
Simple AlkylPiperidineHigh (Baseline)Flexible core structure.
Fused RingFused CyclopropaneReduced (5-26 fold)Introduces steric hindrance not favorable for binding.
Bridged System2-AzanorbornaneHigh (Preserved)Rigidification is well-tolerated and maintains high affinity.
Acylated BridgeN-acetyl-2-azanorbornaneRelatively HighAcylation of the bridged nitrogen is tolerated.

Correlation of Structural Features with Metabolic Stability and Bioavailability in Animal Models

The metabolic fate and bioavailability of this compound are intrinsically linked to its structural components, namely the N-methylpiperidine ring and the furan-carboxamide linker.

Metabolic Stability: Research on structurally related compounds provides a predictive framework for the metabolic pathways of this compound. The N-methyl group on the piperidine ring is a likely site for metabolic transformation. A primary metabolic pathway is N-dealkylation, specifically demethylation, which is a common reaction for N-methylated amines. nih.gov In studies of furanoyl-1-benzyl-4-anilinopiperidine (Fu-BAP), a compound also featuring a furanoyl and piperidine structure, N-dealkylation was an observed metabolic reaction. d-nb.info

Other potential metabolic pathways include:

N-deacylation: Cleavage of the amide bond connecting the furan and piperidine moieties. d-nb.info

Hydroxylation: The addition of a hydroxyl group, likely on the furan or piperidine rings, is a common phase I metabolic reaction. d-nb.info

N-oxidation: Oxidation of the piperidine nitrogen. d-nb.info

The enzymes primarily responsible for these transformations are likely from the cytochrome P450 (CYP) family, with studies on Fu-BAP implicating CYP3A4 and CYP2D6 as major contributors. d-nb.info

Structure-activity relationship studies on similar scaffolds have shown that modifications can enhance metabolic stability. For example, in a series of 1-(furan-2-ylmethyl)pyrrolidine-based inhibitors, cyclizing a dimethyl amine group into a pyrrolidine (B122466) or piperidine ring improved stability in liver microsomes. nih.gov This suggests that the inherent piperidine ring in this compound contributes positively to its metabolic stability compared to an open-chain analogue.

Table 2: Predicted Metabolic Pathways for this compound Based on Analogues d-nb.info
Metabolic ReactionStructural SiteObserved in Analogue (Fu-BAP)Potential Enzymes
N-DealkylationN-methyl group of piperidineYesCYP3A4, CYP2D6
N-DeacylationAmide linkerYesCYP3A4, CYP2D6
HydroxylationFuran or piperidine ringYesCYP3A4, CYP2D6
N-OxidationPiperidine nitrogenYesCYP3A4, CYP2D6

Future Directions in Research and Broader Academic Implications

Discovery of Novel Molecular Targets Based on Efficacy and Selectivity Profiles

The core structure of N-(1-methylpiperidin-4-yl)furan-2-carboxamide is analogous to components of molecules known to interact with a range of biological targets. The N-methylpiperidine group is a common feature in compounds targeting the central nervous system (CNS), while the furan-2-carboxamide moiety is found in ligands for various receptors and enzymes.

Future research should involve comprehensive screening of this compound against a wide array of biological targets. Based on the activities of similar structures, potential targets could include:

Serotonin (B10506) (5-HT) Receptors: The N-methylpiperidine moiety is present in potent 5-HT receptor ligands like ACP-103, a 5-HT2A inverse agonist. nih.gov Investigating the binding affinity and functional activity of this compound at various 5-HT receptor subtypes is a logical starting point.

Opioid Receptors: The N-substituted piperidine (B6355638) core is the cornerstone of the fentanyl class of opioids. unodc.orgnih.gov Although this compound lacks the N-phenylpropanamide group typical of classical fentanyls, its structural similarity warrants investigation into its affinity for mu, delta, and kappa opioid receptors.

Melatonin (B1676174) Receptors: Researchers have designed and synthesized novel melatonin receptor ligands based on 4-arylpiperidinyl amide and N-arylpiperdin-3-yl-cyclopropane carboxamide derivatives. nih.gov This suggests that the piperidine carboxamide scaffold could be tuned to interact with MT1 and MT2 receptors.

Sigma Receptors: Analogues of the neuroleptic drug haloperidol (B65202), which incorporate an N-benzylpiperidin-4-yl-benzamide structure, have shown high affinity for the σ1 receptor, suggesting a potential role in neuropathic pain. nih.gov

Efficacy and selectivity profiling through in-vitro binding assays and functional studies will be crucial in identifying primary and secondary molecular targets, paving the way for understanding its therapeutic potential.

Design and Synthesis of Next-Generation Analogues with Enhanced Pharmacological Properties

The structure of this compound offers multiple points for chemical modification to develop next-generation analogues with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be central to this effort.

Potential Modifications Include:

Furan (B31954) Ring Substitution: Introducing substituents onto the furan ring could modulate binding affinity and selectivity. For instance, adding halogens or small alkyl groups can alter electronic properties and steric interactions with a target's binding pocket.

Piperidine Ring Modification: Altering the N-methyl group to other alkyl or aralkyl groups (e.g., phenethyl, benzyl) could significantly impact activity, as seen in the fentanyl and haloperidol analogue series. nih.govnih.gov

Carboxamide Linker Variation: The amide linker can be replaced with other functional groups like esters, ketones, or reversed amides to explore different binding orientations and metabolic stabilities.

The synthesis of these analogues can be guided by computational modeling and docking studies to predict binding modes and affinities at hypothesized targets. mdpi.com

Structural Component Potential Modification Rationale for Modification Example from Related Compounds
Furan RingSubstitution at positions 3, 4, or 5To enhance binding affinity and selectivityFuran-based compounds as VEGFR-2 inhibitors mdpi.com
Piperidine NitrogenReplacement of methyl with larger groups (e.g., phenethyl)To explore interactions with hydrophobic pocketsFentanyl and its analogues nih.gov
Carboxamide LinkerIsosteric replacement (e.g., ester, sulfonamide)To improve metabolic stability and bioavailabilitySynthesis of diverse amide derivatives nih.govmdpi.com

This interactive table outlines potential synthetic modifications to the core structure of this compound.

Application as a Chemical Probe for Biological Pathway Elucidation

Should this compound or one of its future analogues demonstrate high affinity and selectivity for a specific molecular target, it could be developed into a valuable chemical probe. By tagging the molecule with a reporter group, such as a radioisotope (e.g., ³H, ¹¹C) or a fluorescent dye, researchers could:

Visualize and quantify receptor distribution in tissues and cells.

Study receptor occupancy and trafficking in response to various stimuli.

Aid in the discovery of novel endogenous ligands or allosteric modulators for the target protein.

The development of such probes would be instrumental in elucidating the physiological and pathophysiological roles of its target, contributing to a deeper understanding of complex biological pathways.

Development of Advanced Analytical Techniques for Compound Detection in Complex Biological Matrices

The structural similarity of this compound to synthetic opioids necessitates the development of robust and sensitive analytical methods for its detection and quantification in biological samples like blood, urine, and tissue. unodc.orgnih.gov This is crucial for both preclinical research and potential forensic applications.

Future research in this area will likely focus on:

Liquid Chromatography-Mass Spectrometry (LC-MS): Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) will be the gold standard. nih.govspringermedizin.de Method development will involve optimizing sample preparation (e.g., solid-phase extraction), chromatographic separation, and mass spectrometric parameters to achieve low limits of detection (sub-μg/L) and high specificity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): While generally less sensitive for such compounds than LC-MS, GC-MS can still be a valuable tool, particularly for identifying the compound in seized materials. researchgate.net

Immunoassays: The development of specific antibodies could lead to rapid screening assays for high-throughput analysis, although these would require confirmation by more specific methods like LC-MS/MS.

Analytical Technique Primary Application Key Advantages
LC-HRMSNon-targeted screening, metabolite identificationHigh specificity, ability to detect novel analogues nih.gov
LC-MS/MSTargeted quantification in biological fluidsHigh sensitivity, robustness, established methodology researchgate.net
GC-MSAnalysis of seized materials, structural confirmationExtensive spectral libraries available for related compounds

This interactive table summarizes advanced analytical techniques for the detection of this compound.

Exploration of Multifunctional Ligands Incorporating the Core Structure

The concept of multifunctional ligands, or designed multiple ligands, aims to create single chemical entities that can modulate two or more biological targets simultaneously. This approach can offer novel therapeutic strategies for complex diseases. The this compound scaffold is an attractive starting point for designing such ligands.

By combining its core structure with other pharmacophores, it may be possible to create hybrid molecules with unique pharmacological profiles. For example, one could envision linking this scaffold to another moiety known to interact with a complementary target in a disease pathway, such as combining a potential 5-HT receptor ligand with a sigma receptor antagonist. The synthesis of such amide-based molecules with pre-organized structures has been a subject of significant attention. mdpi.com

This approach requires a sophisticated understanding of the pharmacology of each target and the structural requirements for dual activity. Success in this area could lead to the development of innovative therapeutics with enhanced efficacy or reduced side effects compared to single-target agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-methylpiperidin-4-yl)furan-2-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via carboxamide coupling between furan-2-carboxylic acid derivatives and 1-methylpiperidin-4-amine. General procedures involve activating the carboxylic acid (e.g., using HATU or EDC/HOBt) and reacting with the amine in aprotic solvents like DCM or DMF under nitrogen. Yield optimization requires controlling stoichiometry (1:1.2 acid-to-amine ratio), temperature (0°C to room temperature), and purification via column chromatography or recrystallization (e.g., HCl salt formation from ethanol) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Characterization relies on ¹H/¹³C NMR and FT-IR spectroscopy . Key NMR signals include:

  • Furan ring protons: δ 6.4–7.6 ppm (doublets for H-3 and H-4).
  • Piperidine N-methyl group: δ 2.2–2.4 ppm (singlet).
  • Amide carbonyl: ~165–170 ppm in ¹³C NMR.
    IR confirms the amide C=O stretch at ~1650 cm⁻¹. Purity is validated via HPLC (>98%) with a C18 column and acetonitrile/water gradient .

Q. What receptor binding profiles are associated with this compound?

  • Methodological Answer : Structural analogs (e.g., para-fluoro furanyl fentanyl) suggest potential opioid receptor interactions. In vitro assays (radioligand displacement using [³H]DAMGO for μ-opioid receptors) are recommended. Computational docking (AutoDock Vina) can predict binding affinity to piperidine-containing targets like sigma-1 receptors .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacological data for this compound analogs?

  • Methodological Answer : Contradictions in IC₅₀ values or receptor selectivity may arise from assay conditions (e.g., cell line variability, ligand concentration). Standardize protocols using:

  • Uniform cell lines (e.g., HEK293T transfected with human receptors).
  • Negative controls (e.g., naloxone for opioid receptors).
  • Triplicate experiments with statistical validation (p < 0.05 via ANOVA). Cross-validate findings with in silico models (e.g., molecular dynamics simulations) .

Q. What strategies improve metabolic stability of this compound in preclinical studies?

  • Methodological Answer : Metabolic degradation (e.g., via CYP3A4) can be mitigated by:

  • Introducing electron-withdrawing groups on the furan ring (e.g., 5-bromo substitution).
  • Deuterating labile C-H bonds (e.g., piperidine methyl group).
  • Assess stability using liver microsome assays (human/rat, 1 mg/mL protein, 1 µM compound) with LC-MS quantification .

Q. How can researchers address low solubility in aqueous buffers during in vitro testing?

  • Methodological Answer : Solubility challenges are common due to the hydrophobic piperidine and furan moieties. Strategies include:

  • Salt formation (e.g., hydrochloride salt via HCl gas in ethanol).
  • Co-solvents (e.g., 10% DMSO in PBS) below cytotoxic thresholds.
  • Nanostructured carriers (e.g., PEGylated liposomes) for sustained release .

Q. What in silico tools are effective for predicting the ADMET profile of this compound?

  • Methodological Answer : Use SwissADME for absorption/distribution predictions (e.g., high GI absorption due to LogP ~2.5) and ProTox-II for toxicity (e.g., hepatotoxicity risk). Molecular descriptors like topological polar surface area (TPSA < 90 Ų) indicate blood-brain barrier permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.